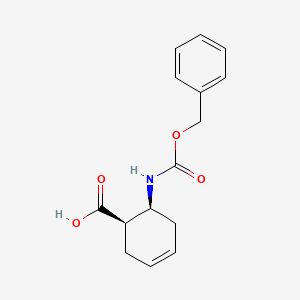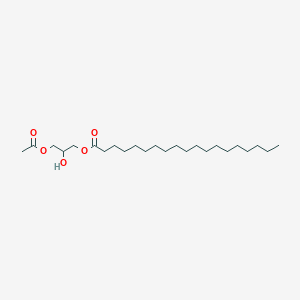
Stavudine Triphosphate Triethylammonium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stavudine triphosphate triethylammonium salt (d4T-TP-TEA) is a synthetic nucleoside analogue that is used for scientific research purposes. It is a prodrug that is converted to stavudine triphosphate (d4T-TP) in the body, which is then incorporated into DNA and RNA during replication. This compound is an important tool for studying the mechanism of action of nucleoside analogues and their effects on cellular processes.
作用機序
Stavudine triphosphate triethylammonium salt is a prodrug that is converted to stavudine triphosphate in the body. Stavudine triphosphate is then incorporated into DNA and RNA during replication. This incorporation of stavudine triphosphate into DNA and RNA inhibits the replication of the nucleic acid, leading to the death of the cell.
Biochemical and Physiological Effects
This compound has been shown to inhibit the replication of DNA and RNA, leading to the death of the cell. It has also been shown to inhibit the activity of reverse transcriptase, an enzyme that is involved in the replication of HIV. Additionally, it has been shown to inhibit the activity of thymidine kinase, an enzyme that is involved in the replication of herpes simplex virus.
実験室実験の利点と制限
The main advantage of using stavudine triphosphate triethylammonium salt in lab experiments is that it is a synthetic compound that is easy to synthesize and use. Additionally, it is relatively stable and has a long shelf life. However, it is important to note that the compound is not water soluble, so it must be dissolved in an appropriate solvent before use.
将来の方向性
Due to its ability to inhibit the replication of DNA and RNA, stavudine triphosphate triethylammonium salt has potential applications in the treatment of viral infections, such as HIV and herpes simplex virus. Additionally, it could be used to study the mechanism of action of other nucleoside analogues and their effects on cellular processes. Furthermore, it could be used to study the effects of nucleoside analogues on the replication of other viruses, such as hepatitis C virus. Finally, it could be used to study the effects of nucleoside analogues on the replication of other organisms, such as bacteria and fungi.
合成法
Stavudine triphosphate triethylammonium salt can be synthesized by a two-step process. First, stavudine is reacted with phosphorous oxychloride in an anhydrous solvent to form the phosphorylated intermediate, stavudine monophosphate. This intermediate is then reacted with triethylammonium hydroxide in an aqueous solution to form the desired product, this compound.
科学的研究の応用
Stavudine triphosphate triethylammonium salt is used as a research tool in the study of nucleoside analogues and their effects on cellular processes. It is used to study the mechanism of action of nucleoside analogues, as well as their biochemical and physiological effects. It is also used to study the effects of nucleoside analogues on the replication of DNA and RNA.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Stavudine Triphosphate Triethylammonium Salt involves several steps, including phosphorylation and quaternization reactions.", "Starting Materials": [ "Stavudine", "Triethylamine", "Phosphorus oxychloride", "Sodium triphosphate", "Methanol", "Diethyl ether" ], "Reaction": [ "Stavudine is first phosphorylated using phosphorus oxychloride and sodium triphosphate in methanol to form Stavudine Triphosphate.", "The Stavudine Triphosphate is then reacted with triethylamine in diethyl ether to form Stavudine Triphosphate Triethylammonium Salt.", "The product is then isolated and purified using techniques such as crystallization or chromatography." ] } | |
CAS番号 |
1795791-25-1 |
分子式 |
C₁₀H₁₅N₂O₁₃P₃ x(Et₃N) |
分子量 |
464.15 |
同義語 |
22’,3’-Didehydro-3’-deoxythymidine-5’-triphosphate Triethylammonium Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)
![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)
![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)
![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)

![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)